
(2S)-N,N-diethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N,N-diethylpyrrolidine-2-carboxamide is a chemical compound with a pyrrolidine ring structure It is characterized by the presence of a carboxamide group attached to the second carbon of the pyrrolidine ring, with two ethyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,N-diethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with diethylamine and a suitable carboxylating agent. One common method is the reaction of pyrrolidine with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N,N-diethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-N,N-diethylpyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-N,N-diethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in pharmacological studies, it may interact with neurotransmitter receptors, affecting signal transduction pathways in the brain.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethylpyrrolidine-2-carboxamide: Lacks the stereochemistry of the (2S) isomer.
N,N-dimethylpyrrolidine-2-carboxamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-diethylpiperidine-2-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2S)-N,N-diethylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the (2S) configuration can lead to different pharmacological and chemical properties compared to its non-stereospecific counterparts.
Propiedades
Número CAS |
41721-01-1 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
LVUPFABYBLEEMH-QMMMGPOBSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@@H]1CCCN1 |
SMILES canónico |
CCN(CC)C(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


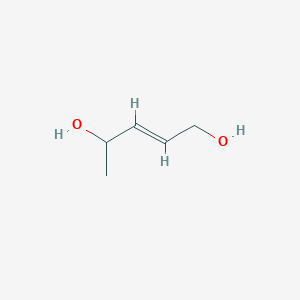
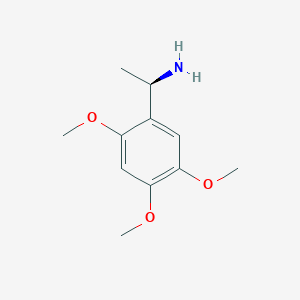
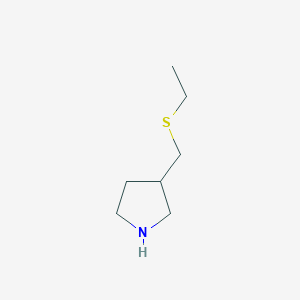

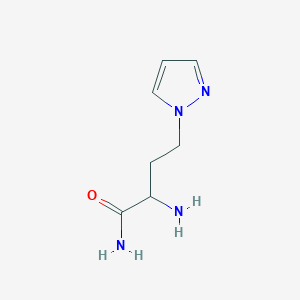
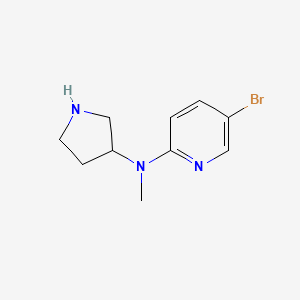
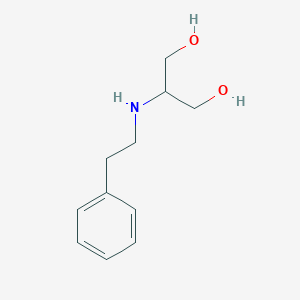
![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)






